4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde

Lipophilicity ADME Bioisostere optimization

This functionalized 2-oxabicyclo[2.1.1]hexane (oxaBCH) delivers a rigid, saturated bioisostere for ortho- and meta-disubstituted benzene replacement. Key differentiators: (1) benzyloxymethyl at the 4-position provides a protected primary alcohol for orthogonal late-stage elaboration—impossible with unsubstituted or 4-methyl analogs; (2) XLogP3 of 1.2 hits the clogP 2–4 sweet spot, reducing hydrophobic optimization cycles; (3) solid form (mp ~85°C) enables accurate automated weighing versus liquid analogs; (4) the reactive bridgehead aldehyde supports reductive amination, Grignard, and Wittig chemistry while preserving the protected handle. After aldehyde elaboration, debenzylation unleashes a hydroxymethyl group for oxidation, acylation, or click chemistry—enabling linear, divergent library synthesis.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 2174002-62-9
Cat. No. B6606114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
CAS2174002-62-9
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1C2(CC1(OC2)C=O)COCC3=CC=CC=C3
InChIInChI=1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2
InChIKeySKUMFMIMPTWCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde (CAS 2174002-62-9) Technical Summary for Procurement Decisions


4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde (CAS 2174002-62-9) is a functionalized 2-oxabicyclo[2.1.1]hexane (oxaBCH) derivative, belonging to a class of saturated bioisosteres of ortho- and meta-disubstituted benzenes [1]. It features a benzyloxymethyl substituent at the 4-position and an aldehyde at the bridgehead 1-position, yielding a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol [2]. This building block offers a rigid, three-dimensional scaffold with precisely positioned exit vectors, making it a candidate for replacing planar aromatic rings in medicinal chemistry and agrochemical design while introducing differentiated physicochemical properties.

Why Generic 2-Oxabicyclo[2.1.1]hexane Building Blocks Cannot Substitute 4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde


While the 2-oxabicyclo[2.1.1]hexane core provides a common bioisosteric framework, simple substitution with the unsubstituted parent (CAS 2286042-62-2) or the 4-methyl analog (CAS 2167773-14-8) yields dramatically different physicochemical and synthetic profiles. The 4-benzyloxymethyl group introduces a protected primary alcohol handle that enables orthogonal late-stage functionalization not possible with methyl or hydrogen substituents [1]. Critically, this substituent shifts computed lipophilicity by +1.2 log units and increases topological polar surface area by over 35% relative to the unsubstituted core, fundamentally altering predicted ADME properties. Substitution without these quantitative differences being accounted for would compromise lead optimization campaign trajectories.

Quantitative Differentiation Evidence for 4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde Versus Closest Analogs


Computed Lipophilicity (XLogP3): Target Compound vs. Unsubstituted and 4-Methyl Analogs

The target compound exhibits a computed XLogP3-AA value of 1.2, which is 1.2 log units higher than the unsubstituted 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde analog (XLogP3 = 0) and 0.8 log units higher than the 4-methyl analog (XLogP3 = 0.4) [1][2][3]. This increased lipophilicity is attributed to the benzyloxymethyl substituent.

Lipophilicity ADME Bioisostere optimization

Topological Polar Surface Area (TPSA): Impact on Permeability and Solubility

The target compound's computed TPSA is 35.5 Ų, which is 35% higher than both the unsubstituted and 4-methyl analogs, which each have a TPSA of 26.3 Ų [1][2][3]. The three oxygen atoms in the benzyloxymethyl group contribute additional hydrogen bond acceptor capacity.

Polar surface area Permeability Drug-likeness

Physical State and Handling: Solid versus Liquid

4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is reported to exhibit a melting point of approximately 85°C and exists as a solid at ambient temperature [1]. In contrast, the unsubstituted 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is typically supplied as a liquid . This difference in physical state has practical implications for procurement and handling.

Physical state Weighing accuracy Formulation

Synthetic Versatility: Benzyloxymethyl as a Latent Hydroxymethyl Handle

The benzyloxymethyl group serves as a protected primary alcohol that can be selectively deprotected under mild hydrogenolysis conditions to reveal a reactive hydroxymethyl moiety [1]. Neither the unsubstituted nor the 4-methyl analog provides this orthogonal functionalization handle. The deprotection step typically proceeds with >90% conversion under standard conditions (H2, Pd/C, EtOH) based on class precedents, though direct quantitative data for this specific compound are not published.

Protecting group Late-stage functionalization Scaffold diversification

Recommended Application Scenarios for 4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde Based on Differentiation Evidence


Lead Optimization Requiring Moderately Lipophilic Bioisosteres

When replacing an ortho-disubstituted benzene ring in a lead series where the desired clogP target is between 2 and 4, the target compound's XLogP3 of 1.2 provides a better starting point than the more polar unsubstituted oxaBCH core (XLogP3 = 0) [1][2]. This lipophilicity advantage reduces the number of additional hydrophobic modifications needed later, streamlining the optimization cycle.

Scaffold Diversification via Orthogonal Aldehyde and Protected Alcohol Functionality

The combination of a reactive aldehyde group at the bridgehead and a stable benzyl ether at the 4-position allows researchers to selectively elaborate the aldehyde (e.g., reductive amination, Grignard addition, Wittig reaction) while preserving the protected alcohol handle [1]. After completing aldehyde-based transformations, the benzyl group can be removed to unleash the hydroxymethyl group for subsequent oxidation, acylation, or click chemistry, enabling a linear synthetic route to libraries of diverse 1,4-disubstituted oxaBCH derivatives.

Solid-Phase Synthesis or Automated Parallel Synthesis Workflows

Because this compound is a solid with a melting point of ~85°C, it is easier to dispense accurately using automated weighing systems compared to the liquid unsubstituted analog [1]. This physical form advantage facilitates higher-throughput library synthesis where precise stoichiometry is critical for yield and purity consistency.

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